molecular formula C8H11NO3 B14275627 Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester CAS No. 172686-91-8

Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester

Katalognummer: B14275627
CAS-Nummer: 172686-91-8
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: DEVBFPPYJSQUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexenone derivative with methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Carbamic acid, (6-oxo-1-cyclohexen-1-yl)-, methyl ester can be compared with other similar compounds, such as:

    Carbamic acid derivatives: These compounds share the carbamate functional group but differ in their specific structures and properties.

    Cyclohexenone derivatives: These compounds contain the cyclohexenone ring but may have different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

172686-91-8

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

methyl N-(6-oxocyclohexen-1-yl)carbamate

InChI

InChI=1S/C8H11NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h4H,2-3,5H2,1H3,(H,9,11)

InChI-Schlüssel

DEVBFPPYJSQUDL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=CCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.